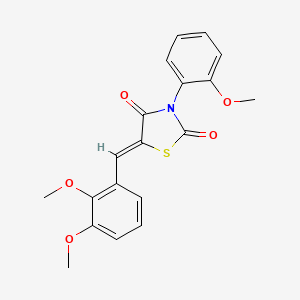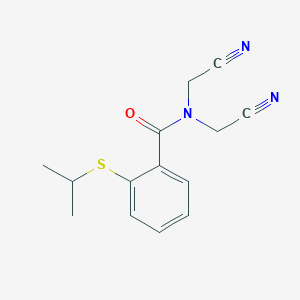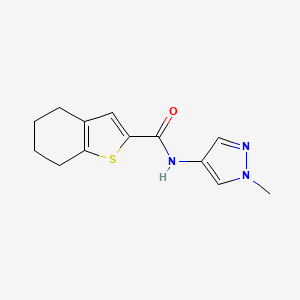
5-(2,3-dimethoxybenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
説明
Synthesis Analysis
The synthesis of derivatives within the thiazolidinedione class, including compounds with similar structures to our compound of interest, involves direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with various acyl chlorides. The structures of these synthesized compounds are typically confirmed using techniques such as elemental analysis, IR, 1H NMR, and MS spectroscopy. Some compounds, like 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, have been synthesized and structurally confirmed through these methods, providing a foundational approach for synthesizing related compounds (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives can be determined using single-crystal X-ray diffraction data. For instance, studies have shown the ability to determine the crystal structure of similar compounds, thereby offering insights into their geometric and electronic configurations. Such structural analyses facilitate the understanding of the compound's reactivity and interaction potential with biological targets (Zeng, 2014).
Chemical Reactions and Properties
Thiazolidinediones, including our compound of interest, undergo various chemical reactions, contributing to their diverse biological activities. They have been engaged in Knoevenagel condensations, alkylation reactions, and more, enabling the derivation of numerous analogs with potentially enhanced biological activities. These reactions are pivotal for modifying the compound's chemical properties to suit specific pharmacological needs (Holota et al., 2022).
科学的研究の応用
Thiazolidinediones and PTP 1B Inhibition
2,4-Thiazolidinediones, including compounds structurally related to 5-(2,3-Dimethoxybenzylidene)-3-(2-Methoxyphenyl)-1,3-Thiazolidine-2,4-Dione, have been extensively explored for their potential as PTP 1B inhibitors. PTP 1B plays a crucial role in the insulin signaling pathway, and its inhibition is considered a therapeutic strategy for managing insulin resistance and Type 2 Diabetes Mellitus (T2DM). Research spanning from 2012 to 2018 highlighted the synthetic versatility of the TZD scaffold in designing potent PTP 1B inhibitors, with amendments in structural frameworks to optimize their inhibitory activities. One study highlighted a compound bearing the TZD scaffold exhibiting potent activity against PTP 1B, demonstrating the scaffold's potential in designing novel inhibitors for diabetes management (Verma, S., Yadav, Y. S., & Thareja, S., 2019).
Hydantoin Derivatives and Medicinal Chemistry
Hydantoin derivatives, closely related to thiazolidinediones, have been acknowledged for their preferred scaffold in medicinal chemistry due to their varied biological and pharmacological activities. These derivatives, through their structural diversity, play a pivotal role in therapeutic and agrochemical applications. The review on hydantoin derivatives emphasizes their significance in drug discovery, underscoring the importance of scaffold versatility in the development of new therapeutic agents with potential medical applications (Shaikh, S. B., Bhor, R. J., Dighe, A. S., & Kolhe, M. H., 2023).
Liquid Crystal Dimers and Nematic Phases
The study on methylene-linked liquid crystal dimers, including derivatives structurally akin to 5-(2,3-Dimethoxybenzylidene)-3-(2-Methoxyphenyl)-1,3-Thiazolidine-2,4-Dione, reveals their role in the formation of twist-bend nematic phases. These dimers, upon exhibiting monotropic mesophases, show that the lower temperature phase is a twist-bend nematic phase, contributing to the understanding of liquid crystal behavior and its applications in display technologies (Henderson, P., & Imrie, C., 2011).
特性
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-23-14-9-5-4-8-13(14)20-18(21)16(26-19(20)22)11-12-7-6-10-15(24-2)17(12)25-3/h4-11H,1-3H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPISDASULXSFA-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4620665.png)
![1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4620669.png)

![N-(4-butylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4620686.png)

![3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B4620691.png)


![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4620710.png)
![N-(3-chloro-2-methylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620718.png)
![6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620722.png)
![N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide](/img/structure/B4620732.png)
![N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide](/img/structure/B4620743.png)
![N-(2,3-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620763.png)